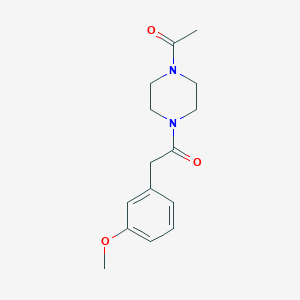
1-(4-Acetylpiperazin-1-yl)-2-(3-methoxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Acetylpiperazin-1-yl)-2-(3-methoxyphenyl)ethanone is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.
作用机制
The exact mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2-(3-methoxyphenyl)ethanone is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways and molecular targets in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
1-(4-Acetylpiperazin-1-yl)-2-(3-methoxyphenyl)ethanone has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, it has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby suppressing the inflammatory response. Additionally, it has been shown to improve glucose and lipid metabolism, suggesting its potential as a therapeutic agent for metabolic disorders such as diabetes and obesity.
实验室实验的优点和局限性
One of the major advantages of using 1-(4-Acetylpiperazin-1-yl)-2-(3-methoxyphenyl)ethanone in lab experiments is its potent pharmacological activity and diverse range of potential applications. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity and side effects, which must be carefully monitored and controlled in lab experiments.
未来方向
There are several potential future directions for the research and development of 1-(4-Acetylpiperazin-1-yl)-2-(3-methoxyphenyl)ethanone. One possible direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and metabolic disorders. Another possible direction is to explore its mechanism of action in greater detail, with the aim of identifying new molecular targets and signaling pathways that can be modulated for therapeutic benefit. Finally, there is also potential for the development of new analogs and derivatives of 1-(4-Acetylpiperazin-1-yl)-2-(3-methoxyphenyl)ethanone, with improved pharmacological activity and reduced toxicity.
合成方法
The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-(3-methoxyphenyl)ethanone involves the reaction between 3-methoxyphenylacetic acid and N-acetylpiperazine in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride. The resulting product is then purified using various techniques, including column chromatography, recrystallization, and distillation.
科学研究应用
1-(4-Acetylpiperazin-1-yl)-2-(3-methoxyphenyl)ethanone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent antitumor, anti-inflammatory, and analgesic activities. It has also been investigated for its potential as a neuroprotective agent and as a modulator of the immune system.
属性
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-(3-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-12(18)16-6-8-17(9-7-16)15(19)11-13-4-3-5-14(10-13)20-2/h3-5,10H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSVXVVZIWOBKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylpiperazin-1-yl)-2-(3-methoxyphenyl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7512089.png)

![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512115.png)

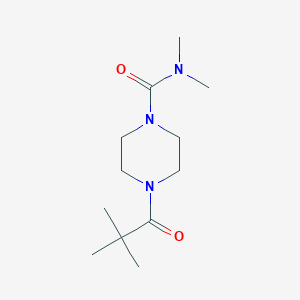
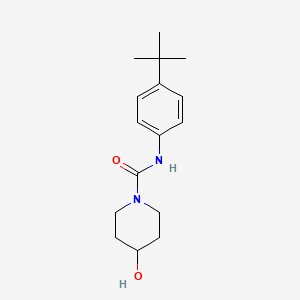
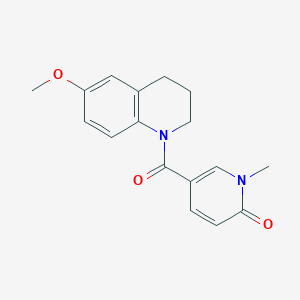
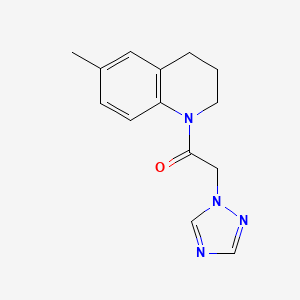
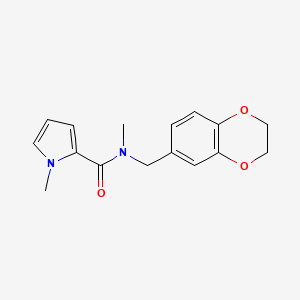
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7512141.png)
![2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7512149.png)

![N-[3-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7512161.png)
![imidazo[1,2-a]pyridin-2-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7512179.png)